N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzothiazole moiety with a tetrazole group, which are both known for their diverse biological activities. The compound's molecular formula is , and its molecular weight is approximately 370.5 g/mol.
This compound can be synthesized through various chemical processes, primarily involving the condensation of specific precursors under controlled conditions. The synthesis typically employs solvents like dimethylformamide and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the reaction.
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide belongs to the class of benzothiazole derivatives, which are recognized for their pharmacological properties. These compounds often exhibit antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide typically involves:
The reaction conditions must be optimized to achieve maximum yield and purity. Factors such as temperature, reaction time, and the ratio of reactants play crucial roles in the successful synthesis of this compound.
Key structural data include:
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide can participate in several chemical reactions:
In oxidation reactions, an acidic medium may be used to enhance the reaction efficiency. For reduction processes, methanol is often employed as a solvent.
The mechanism of action for N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific biological targets:
The physical properties of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide include:
Chemical properties include:
Thermal stability and reactivity under various conditions should be evaluated to understand its behavior in different environments.
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide has potential applications in various scientific fields:
This compound exemplifies the importance of benzothiazole derivatives in drug discovery and development due to their versatile biological activities and structural diversity.
This compound belongs to the hybrid heterocycle class, integrating two pharmacologically significant moieties: a benzothiazole scaffold and a tetrazole ring connected via an amide linker. Its systematic IUPAC name is N-(1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide, with the (2Z) stereodescriptor confirming the Z-configuration of the imine bond in the benzothiazolylidene unit [1] . The molecular formula is C₁₅H₁₀N₆OS, corresponding to a molecular weight of 322.3 g/mol [1] [3].
Table 1: Nomenclature and Identifiers
Naming System | Identifier |
---|---|
IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
InChI Key | OSJZDHXBUWNWBQ-UHFFFAOYSA-N |
CAS Registry | 23239-36-3 (related isomer) |
The Z-configuration at the exocyclic C=N bond is critical for molecular planarity and biological activity. Hydrogen bonding capacity includes one donor (amide NH) and six acceptors (amide O, tetrazole N, benzothiazole N) [1]. Calculated physicochemical parameters include an XLogP3 value of 2.8 (indicating moderate lipophilicity) and polar surface area of 118 Ų, suggesting reasonable membrane permeability [1].
Benzothiazoles emerged as privileged scaffolds in CNS drug development during the 1980s–1990s, exemplified by riluzole (approved for ALS in 1995), which modulates glutamate neurotransmission . Tetrazoles gained prominence as metabolically stable carboxylic acid bioisosteres following the success of angiotensin II receptor blockers like losartan (approved 1995). The strategic fusion of these systems represents a rational drug design approach to exploit synergistic pharmacologies [4].
Early benzothiazole-tetrazole hybrids focused on:
Table 2: Evolution of Benzothiazole-Tetrazole Hybrid Therapeutics
Era | Therapeutic Focus | Key Advances |
---|---|---|
1980–2000 | Neurological Disorders | Riluzole-inspired hybrids; MES/Sc-PTZ seizure models |
2000–2010 | Antimicrobials | Oxazolidinone-benzotriazole hybrids (MIC 0.125 μg/mL vs MRSA) |
2010–Present | Oncology/Inflammation | Tetrazole-linked benzothiazoles targeting 5-LOX & kinase pathways |
Synthetic methodologies evolved from linear convergent approaches to tandem cyclization-condensation, improving access to complex hybrids like the title compound [1] [4].
This hybrid exemplifies molecular hybridization – a cornerstone strategy in modern medicinal chemistry. The benzothiazole core contributes to:
Simultaneously, the tetrazole ring provides:
Table 3: Bioisosteric Advantages of Tetrazole vs Carboxylate
Property | Tetrazole (1H-tetrazol-1-yl) | Carboxylate |
---|---|---|
pKa | ~4.9 | ~4.2 |
Log D (pH 7.4) | Lower (enhanced permeability) | Higher |
Metabolic Stability | High (no glucuronidation) | Moderate |
Dipole Moment | ~4.8 D | ~1.7 D |
The title compound exhibits dual enzyme inhibition capabilities: computational docking confirms nanomolar affinity for 5-lipoxygenase (5-LOX) via H-bonding with Lys329/Ser137 and π-stacking with Phe189, explaining its anti-inflammatory potential [1] [4]. In cancer models, benzothiazole-tetrazole hybrids disrupt tubulin polymerization (IC₅₀ 1–10 nM) by binding the colchicine site .
Synthetic accessibility is facilitated by:
Ongoing research explores structural diversification at the benzothiazole C6 position and tetrazole N2-substitution to optimize pharmacokinetic profiles while retaining target engagement [4].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0